molecular formula C10H10O3 B3308639 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid CAS No. 93885-44-0

2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B3308639
CAS No.: 93885-44-0
M. Wt: 178.18 g/mol
InChI Key: MTVMBYHIKUWTPS-UHFFFAOYSA-N
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Description

Significance of Dihydrobenzofuran Derivatives in Organic and Medicinal Chemistry Research

Dihydrobenzofuran derivatives are recognized as valuable heterocyclic compounds in the field of medicinal chemistry and drug synthesis. nih.govnih.gov Their rigid structure provides a stable framework for the development of new pharmaceutical agents. nih.gov This scaffold is a core component of many biologically active natural and synthetic compounds, including approved drugs. researchgate.net

Research has demonstrated that dihydrobenzofuran derivatives exhibit a wide range of pharmacological activities. These include anti-inflammatory, anticancer, antimicrobial, antioxidant, and antiviral properties. researchgate.netresearchgate.net For instance, certain fluorinated dihydrobenzofuran derivatives have been shown to suppress inflammation by inhibiting the expression of cyclooxygenase-2 and nitric oxide synthase 2. nih.govresearchgate.net Some of these compounds also demonstrated the ability to inhibit the proliferation of human colorectal adenocarcinoma cells. nih.govresearchgate.net

The diverse biological activities associated with the dihydrobenzofuran scaffold are summarized in the table below.

Biological ActivityExamples and Findings
Anti-inflammatory Inhibition of prostaglandin (B15479496) synthesis and suppression of inflammatory mediators like nitric oxide and various interleukins. nih.govresearchgate.netnih.gov
Anticancer Cytotoxic activity against various cancer cell lines, including colon, breast, lung, and prostate cancer. mdpi.comnih.gov Some derivatives induce apoptosis and inhibit tumor cell growth. nih.govresearchgate.net
Antiviral Found in compounds with antiviral properties. nih.gov
Antibacterial Activity against various bacterial strains. researchgate.net
Antifungal Present in compounds exhibiting antifungal activity. nih.gov
Antioxidant Dihydrobenzofuran neolignans have shown antioxidant properties. researchgate.net
Neuroprotective Certain derivatives have been investigated for their neuroprotective effects. researchgate.net

This table provides a summary of biological activities and is not exhaustive.

Structural Characteristics of the 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic Acid Core

The core structure of this compound consists of a 2,3-dihydrobenzofuran (B1216630) nucleus with two specific substituents at the second carbon position (C2). These substituents are a methyl group (-CH₃) and a carboxylic acid group (-COOH). The presence of these two different functional groups on the same carbon atom within the heterocyclic ring system defines its unique chemical properties and reactivity.

Below are the key structural details for this compound.

PropertyValue
Molecular Formula C₁₀H₁₀O₃
Core Structure 2,3-Dihydrobenzofuran
Substituents at C2 Methyl (-CH₃) and Carboxylic Acid (-COOH)

A critical structural feature of this compound is the presence of a chiral center at the C2 position. A carbon atom is considered chiral when it is bonded to four different groups. In this molecule, the C2 carbon is attached to:

The oxygen atom of the dihydrofuran ring.

The C3 carbon atom of the dihydrofuran ring.

A methyl group.

A carboxylic acid group.

Due to this arrangement, the molecule is chiral and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and (S)-2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. The specific spatial arrangement, or stereochemistry, of the substituents around the C2 chiral center can significantly influence the biological activity of the compound. This is because biological systems, such as enzymes and receptors, are often stereospecific, meaning they interact differently with different enantiomers of a chiral molecule.

Overview of Research Trajectories for Dihydrobenzofuran Carboxylic Acids

Research involving dihydrobenzofuran carboxylic acids has followed several significant trajectories, primarily driven by their potential applications in medicinal chemistry. One major area of investigation has been the design and synthesis of these compounds as highly potent and selective agonists for peroxisome proliferator-activated receptors (PPARs), particularly the PPARα subtype. acs.org These studies have identified key structural elements within the dihydrobenzofuran-2-carboxylic acid class that are crucial for maintaining potency and selectivity, leading to the development of compounds with significant hypolipidemic activity. acs.org

Another important research direction is the use of the 2,3-dihydrobenzofuran scaffold in the creation of compound libraries for drug discovery. researchgate.netacs.org Synthetic protocols have been developed to produce diverse libraries of these compounds, which can then be screened for a wide range of biological activities. acs.org This approach allows for the systematic exploration of structure-activity relationships and the identification of new lead compounds for various therapeutic targets. acs.org

Furthermore, there is ongoing research into novel synthetic methodologies for the construction of the dihydrobenzofuran nucleus. nih.govnih.gov These efforts aim to develop more efficient and versatile synthetic routes, often employing transition metal catalysis, to access these valuable heterocyclic scaffolds. nih.gov The development of new synthetic methods facilitates the preparation of a wider range of derivatives for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3H-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-10(9(11)12)6-7-4-2-3-5-8(7)13-10/h2-5H,6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVMBYHIKUWTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Analogues

Strategies for Constructing the 2,3-Dihydrobenzofuran (B1216630) Core

The synthesis of the 2,3-dihydrobenzofuran ring system is a pivotal step in the preparation of a wide array of complex molecules. The approaches to its construction are diverse, reflecting the importance of this structural motif. Key strategies involve the formation of the crucial C-O bond and the heterocyclic ring through either the cyclization of a pre-functionalized linear precursor or the convergent assembly of two or more components.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a powerful and widely employed strategy for the synthesis of 2,3-dihydrobenzofurans. These methods typically involve the formation of the heterocyclic ring from a single substrate that already contains the necessary phenolic and allylic or propargylic moieties. The inherent proximity of the reacting groups in the substrate often facilitates high efficiency and regioselectivity in the ring-closing step. Various catalysts and reaction conditions have been developed to promote these transformations, leading to a versatile toolkit for synthetic chemists.

Acid-catalyzed cyclization of o-allylphenols is a classical yet effective method for the synthesis of 2,3-dihydrobenzofurans. This approach typically involves the protonation of the allylic double bond, which generates a carbocation intermediate. Subsequent intramolecular attack by the phenolic oxygen atom leads to the formation of the dihydrobenzofuran ring. The reaction is often promoted by strong acids and can proceed under relatively mild conditions. A variety of substituted o-allylphenols can be utilized as substrates, allowing for the synthesis of a diverse range of 2,3-dihydrobenzofuran analogues.

A light-driven protocol for the synthesis of 2,3-dihydrobenzofurans has also been reported, where the cascade process is initiated by the photochemical activity of allyl-functionalized phenolate (B1203915) anions. nih.gov This method proceeds rapidly, delivering a range of functionalized products. nih.gov

Palladium-catalyzed cycloisomerization has emerged as a highly efficient and atom-economical method for the synthesis of 2,3-dihydrobenzofurans and their derivatives. These reactions often proceed under mild conditions and exhibit high levels of chemo- and regioselectivity. A notable example involves the cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. nih.govacs.orgacs.org

In a typical procedure, the reaction is carried out at 40°C in methanol (B129727) as the solvent, in the presence of a base and catalytic amounts of a palladium salt, such as PdI₂ with KI or PdCl₂ with KCl. nih.govacs.orgacs.org This process yields 2-methylene-2,3-dihydrobenzofuran-3-ols in high yields, ranging from 80% to 98%. nih.govacs.orgacs.org These products can then be further transformed, for instance, through acid-catalyzed allylic isomerization to produce 2-hydroxymethylbenzofurans. nih.govacs.orgacs.org The use of ionic liquids as the reaction medium has also been explored, allowing for the recycling of the palladium catalyst system. nih.gov

Catalyst SystemSubstrateProductYield (%)Reference
PdI₂ / KI2-(1-hydroxyprop-2-ynyl)phenols2-methylene-2,3-dihydrobenzofuran-3-ols80-98 nih.govacs.orgacs.org
PdCl₂ / KCl2-(1-hydroxyprop-2-ynyl)phenols2-methylene-2,3-dihydrobenzofuran-3-ols80-98 nih.govacs.orgacs.org

Transition metal-catalyzed intramolecular carbolithiation provides another synthetic route to the 2,3-dihydrobenzofuran core. nih.gov This method involves the addition of an organolithium reagent across a carbon-carbon multiple bond within the same molecule, guided by a transition metal catalyst. The resulting intermediate then undergoes cyclization to form the desired heterocyclic ring. This approach allows for the introduction of a variety of substituents onto the dihydrobenzofuran scaffold, depending on the nature of the organolithium reagent and the starting material. The versatility of transition metals such as palladium, copper, and rhodium has been instrumental in the development of these synthetic strategies. nih.govelsevier.com

Intermolecular Annulation Reactions

Intermolecular annulation reactions offer a convergent and flexible approach to the synthesis of 2,3-dihydrobenzofurans. These methods involve the construction of the heterocyclic ring by combining two or more separate molecular fragments. This strategy allows for a high degree of molecular diversity in the final products, as the nature of the reacting partners can be readily varied.

The [4+1] annulation reaction utilizing ortho-quinone methides (o-QMs) or related intermediates has proven to be a powerful strategy for the synthesis of 2,3-dihydrobenzofurans. researchgate.netnih.govrsc.org In this approach, the o-QM acts as a four-atom component, which reacts with a one-atom synthon to construct the five-membered dihydrofuran ring. This methodology is particularly useful for accessing highly substituted and functionalized 2,3-dihydrobenzofurans. rsc.orgrsc.orgrsc.org

A variety of reagents can serve as the one-carbon component, including sulfur ylides, ammonium (B1175870) ylides, and diazo compounds. nih.govrsc.org For example, a highly enantio- and diastereoselective [4+1] annulation between in situ generated ammonium ylides and o-quinone methides has been developed. nih.gov Similarly, the reaction of para-quinone methides with sulfonium (B1226848) salts provides an efficient route to trans-disubstituted-2,3-dihydrobenzofurans in good to excellent yields. rsc.org The use of Lewis acids, such as B(C₆F₅)₃, can also catalyze the formal [4+1]-annulation of ortho-quinone methides with diazoacetates. rsc.org

ReactantsCatalyst/ConditionsProductYield (%)Reference
o-Quinone Methides + Ammonium YlidesCs₂CO₃Chiral 2,3-dihydrobenzofuransNot specified nih.gov
para-Quinone Methides + Sulfonium SaltsMild conditionstrans-disubstituted-2,3-dihydrobenzofuransUp to 99 rsc.org
ortho-Quinone Methides + DiazoacetatesB(C₆F₅)₃2,3-dihydrobenzofuran derivativesGood yields rsc.org
para-Quinone Methides + α-Aryl DiazoacetatesTfOHHighly functionalized 2,3-dihydrobenzofuransNot specified acs.org
Organocatalytic Approaches for Scaffold Construction

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including the 2,3-dihydrobenzofuran scaffold. These methods often utilize small, chiral organic molecules to catalyze reactions with high enantioselectivity, avoiding the use of metal catalysts.

A notable approach involves the use of bifunctional primary amine-thiourea organocatalysts derived from natural scaffolds like glucose. researchgate.netacs.org These catalysts have been successfully employed in intramolecular Michael additions to generate trans-dihydrobenzofurans with excellent enantioselectivities (94% to >99% ee). researchgate.netacs.org The reaction proceeds under mild conditions, and by adjusting the temperature, a favorable diastereomeric ratio (trans/cis) can be achieved through in situ isomerization. acs.org

Similarly, chiral thiourea (B124793) catalysts are effective in asymmetric cascade reactions. rsc.orgcnr.it For instance, the reaction between ortho-hydroxy chalcone (B49325) derivatives and in-situ generated pyridinium (B92312) ylides, catalyzed by a chiral thiourea, proceeds via a Michael addition followed by an oxa-substitution to construct the trans-2,3-dihydrobenzofuran ring system. rsc.orgcnr.it This method provides good to excellent yields and stereoselectivity. cnr.it Squaramide/cinchona alkaloid-derived bifunctional organocatalysts have also proven effective in domino reactions of phenol (B47542) derivatives with α-bromonitroalkenes, yielding enantiomerically enriched dihydrobenzofuran derivatives with up to >99% ee under mild conditions and low catalyst loading. researchgate.net

Table 1: Organocatalytic Synthesis of Dihydrobenzofuran Scaffolds

Catalyst TypeReaction TypeKey SubstratesStereoselectivityReference
Primary Amine-ThioureaIntramolecular Michael Additionortho-Hydroxy Enones94 to >99% ee researchgate.netacs.org
Chiral ThioureaCascade (Michael Addition/Oxa-substitution)ortho-Hydroxy Chalcones, Pyridinium YlidesUp to 84% ee, >20:1 dr cnr.it
Squaramide/Cinchona AlkaloidDomino (Friedel–Crafts/SN2)Phenols, (Z)-α-BromonitroalkenesUp to >99% ee researchgate.net
Electrooxidative Annulation Methods

Electrochemical synthesis offers a green and efficient alternative for constructing the 2,3-dihydrobenzofuran framework, avoiding the need for chemical oxidants. researchgate.netscienceinfo.com A prominent method is the electrooxidative [3+2] annulation of phenols with electron-deficient alkenes. researchgate.netscienceinfo.comnih.gov This process typically involves the anodic oxidation of a phenol to generate a carbon radical, which then undergoes a unique α-addition to the alkene. researchgate.netscienceinfo.com Subsequent anodic oxidation of the resulting alkyl radical intermediate, followed by intramolecular trapping by the phenolic hydroxyl group, assembles the 2,3-dihydrobenzofuran core. researchgate.netscienceinfo.com

This electrochemical approach is particularly valuable as it allows for the direct installation of various functionalities at the C3 position, such as alkoxycarbonyl or cyano groups, which are difficult to introduce via other intermolecular methods. researchgate.netscienceinfo.com The reaction proceeds under undivided electrolytic conditions, often oxidant- and catalyst-free, and is scalable. researchgate.netscienceinfo.com The mechanism is believed to involve the anodic generation of a phenoxonium cation from the phenol, which is then trapped by the alkene in a formal [3+2] cycloaddition. organic-chemistry.org

Transformation of Benzofuran (B130515) Precursors to Dihydrobenzofurans

An alternative strategy to the de novo construction of the dihydroaromatic ring is the reduction of a pre-existing aromatic benzofuran precursor.

Catalytic Hydrogenation of Furanoid Ring Double Bonds

The selective hydrogenation of the furanoid ring of a benzofuran derivative is a direct method to obtain the 2,3-dihydrobenzofuran scaffold. mdpi.comnih.gov This transformation requires catalysts that can selectively reduce the heterocyclic double bond while leaving the benzene (B151609) ring intact. mdpi.comnih.gov

Ruthenium-based catalysts have shown particular efficacy for this purpose. mdpi.comnih.gov For example, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized supported ionic liquid phase (Ru@SILP-LA) act as highly effective and selective catalysts. mdpi.comnih.gov This system brings the metal and acid sites into close proximity, facilitating the hydrogenation of the oxygen-containing ring while preserving the aromaticity of the carbocyclic ring. mdpi.comnih.gov This method is compatible with a variety of substituted benzofurans, including those with a methyl group at the C2 position, providing the corresponding dihydrobenzofurans in good yields. mdpi.com The deposition of a small amount of palladium on a commercial Ru/C catalyst has also been shown to create a synergistic effect, making an otherwise inactive catalyst active for benzofuran hydrogenation at low temperatures with high selectivity for the 2,3-dihydrobenzofuran product. masterorganicchemistry.com Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have also been successfully used for the asymmetric hydrogenation of benzofurans substituted with alkyl groups at the C2 or C3 position, yielding products with high conversion and enantioselectivity. wikipedia.org

Table 2: Catalytic Hydrogenation of Substituted Benzofurans

Catalyst SystemSubstrateProductYieldReference
Ru@SILP-[ZnCl4]2−Benzofuran2,3-Dihydrobenzofuran>90% mdpi.com
Ru@SILP-[ZnCl4]2−2-Methylbenzofuran2-Methyl-2,3-dihydrobenzofuran80% mdpi.com
Pd^Ru/CBenzofuran2,3-DihydrobenzofuranUp to 92% Selectivity masterorganicchemistry.com
Ir-Pyridine-Phosphinite2-Methylbenzofuran(R/S)-2-Methyl-2,3-dihydrobenzofuranHigh Conversion & ee wikipedia.org
Metal-Catalyzed Cyclopropanation of Benzofurans

Metal-catalyzed cyclopropanation of benzofurans offers an indirect yet powerful route to functionalized 2,3-dihydrobenzofuran structures. youtube.com This dearomatization strategy typically involves the reaction of a benzofuran with a metal carbene species. youtube.com

Rhodium catalysts are commonly used for this transformation. youtube.com For instance, a diastereoselective intermolecular rhodium-catalyzed cyclopropanation of benzofurans using cyclopropenes as carbene precursors has been developed. youtube.com This method is scalable and tolerates various functional groups on the benzofuran ring, including methyl groups at the C2 or C3 position, which generate the corresponding cyclopropanated products in nearly quantitative yields. youtube.com The reaction proceeds through the ring-opening of the cyclopropene (B1174273) to form a rhodium carbene, which then adds across the C2-C3 double bond of the benzofuran. youtube.com

In addition to traditional chemical catalysis, biocatalytic strategies have been developed. Engineered myoglobin (B1173299) variants can catalyze the highly diastereo- and enantioselective cyclopropanation of benzofuran with diazo reagents, affording stereochemically dense tricyclic 2,3-dihydrobenzofuran scaffolds with excellent enantiopurity (>99.9% de and ee).

Introduction and Modification of the Carboxylic Acid Moiety

Once the 2-methyl-2,3-dihydrobenzofuran scaffold is obtained or constructed, the final step is the introduction of the carboxylic acid group at the C2 position.

Carboxylation Strategies

Directly adding a carboxyl group to the C2 position of 2-methyl-2,3-dihydrobenzofuran presents a challenge due to the presence of a quaternary carbon. However, several strategies can be envisioned or have been applied to similar systems.

One potential route is through photocatalytic C-H carboxylation. Research has shown that benzylic C-H bonds can be carboxylated with CO2 under visible light. rsc.org This method has been applied to saturated oxygen heterocycles, and while 2,3-dihydrobenzofuran was noted as a viable substrate, its reactivity was lower than that of chromane. rsc.org The mechanism involves a hydrogen atom transfer catalyst that generates a benzylic radical, which is subsequently converted to a carbanion that reacts with CO2. rsc.org

A more classical and highly plausible approach is the carboxylation of an organometallic intermediate. This would involve preparing a C2-halogenated precursor, such as 2-bromo- or 2-chloro-2-methyl-2,3-dihydrobenzofuran. This halide could then be converted into a Grignard reagent (by reaction with magnesium metal) or an organolithium reagent. nih.govyoutube.com The resulting nucleophilic carbon at the C2 position can then react with carbon dioxide (CO2), typically used as a solid (dry ice) or gas, to form a carboxylate salt. nih.govyoutube.com An acidic workup then furnishes the final 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid. nih.govyoutube.com

Alternatively, rather than direct carboxylation, the carboxylic acid moiety can be introduced by building the scaffold with a precursor group already in place. The electrooxidative annulation method, for example, allows for the use of alkenes that already contain an ester group, leading to the formation of a 2,3-dihydrobenzofuran-3-carboxylate scaffold in a single step. scienceinfo.com While this places the carboxyl group at C3, analogous strategies could be devised to place it at C2, for example, through an intramolecular cyclization of a precursor that already contains the required quaternary carboxylic acid or ester function.

Lithiation and Carbon Dioxide Quenching

A primary method for the synthesis of this compound involves the lithiation of 2-methyl-2,3-dihydrobenzofuran, followed by quenching with carbon dioxide. This approach leverages the acidity of the proton at the C2 position, which can be removed by a strong base to form a lithiated intermediate. Subsequent reaction with carbon dioxide and acidic workup yields the desired carboxylic acid.

The general scheme for this reaction is as follows:

Deprotonation: 2-Methyl-2,3-dihydrobenzofuran is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This removes the proton from the C2 position, creating a carbanion.

Carbonation: The resulting lithiated species is then quenched by the addition of solid carbon dioxide (dry ice) or by bubbling gaseous carbon dioxide through the solution.

Acidification: The reaction mixture is subsequently acidified, typically with a strong acid like hydrochloric acid (HCl), to protonate the carboxylate salt and yield the final carboxylic acid product.

Esterification and Hydrolysis Pathways

Esterification of this compound can be achieved through various standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. academicjournals.org The reaction is typically heated to drive the equilibrium towards the ester product.

The reverse reaction, hydrolysis of the corresponding esters, can be accomplished under either acidic or basic conditions to regenerate the carboxylic acid. libretexts.org

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is achieved by heating the ester with an excess of water in the presence of a strong acid catalyst. libretexts.org The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): A more common and generally irreversible method involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). libretexts.org This reaction produces the carboxylate salt, which is then acidified in a separate workup step to yield the carboxylic acid. academicjournals.orglibretexts.org

Enzymatic hydrolysis has also been explored for the synthesis of optically active 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid, an analogue of the target compound. researchgate.net Using enzymes like Candida antarctica lipase, esters of the racemic acid can be selectively hydrolyzed to produce the acid with high enantiomeric excess. researchgate.net

Below is a table summarizing various esterification and hydrolysis reactions for this compound and its analogues.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is of significant interest. Stereoselective synthesis can be broadly categorized into enantioselective catalytic reactions and chiral resolution techniques.

Enantioselective Catalytic Reactions

Enantioselective catalysis aims to directly produce a single enantiomer of the target molecule. While specific examples for the direct asymmetric synthesis of this compound are not extensively detailed in the provided search results, related enantioselective syntheses of dihydrobenzofuran derivatives have been reported. These methods often involve the use of chiral catalysts to control the stereochemistry of the reaction. For instance, rhodium-catalyzed enantioselective C-H insertion and palladium-catalyzed C-H activation/C-O cyclization have been employed for the synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Additionally, biocatalytic strategies using engineered myoglobins have shown high diastereo- and enantioselectivity in the construction of 2,3-dihydrobenzofuran scaffolds. rochester.edu

Chiral Resolution Techniques

Chiral resolution is a common method for separating a racemic mixture into its constituent enantiomers. wikipedia.org This is often achieved by converting the enantiomers into diastereomers, which have different physical properties and can be separated. libretexts.org

A widely used method for the resolution of racemic carboxylic acids is through the formation of diastereomeric salts. nii.ac.jp This involves reacting the racemic acid with a chiral, enantiomerically pure base. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. libretexts.orgnii.ac.jp Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treatment with a strong acid. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine. libretexts.org The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent. mdpi.com

Preparative chiral chromatography is another powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic compound, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are commonly used for this purpose.

This technique can be applied to either the carboxylic acid itself or, more commonly, to a less polar derivative such as its methyl or ethyl ester, to improve chromatographic performance. The separated enantiomeric esters can then be hydrolyzed back to the corresponding enantiomerically pure carboxylic acids.

Diversity-Oriented Synthetic Approaches

Diversity-oriented synthesis (DOS) is a powerful strategy in medicinal chemistry for the creation of a wide array of structurally diverse small molecules for high-throughput screening. The application of DOS to the 2,3-dihydrobenzofuran scaffold allows for the systematic variation of substituents on the core structure, enabling the exploration of structure-activity relationships. While specific DOS strategies for this compound are not extensively documented, the principles can be adapted from established methodologies for related 2,3-dihydrobenzofuran libraries. acs.orgresearchgate.netacs.orgnih.gov

A plausible diversity-oriented approach to this compound and its analogues would likely commence from readily available substituted phenols, which serve as the primary source of diversity for the aromatic portion of the molecule. A key step in such a synthesis would be the introduction of the C2-methyl and C2-carboxylic acid functionalities. This can be envisioned through a multi-step sequence starting with the alkylation of the phenolic oxygen, followed by a Claisen rearrangement to introduce a carbon-carbon bond at the ortho position, and subsequent transformations to construct the dihydrofuran ring.

Key Features of a Diversity-Oriented Approach:

Branching Pathway: A successful DOS strategy employs a branching pathway from a common intermediate, allowing for the introduction of different functional groups and stereochemical complexities.

Versatile Building Blocks: The use of a variety of starting materials, such as substituted phenols and different alkylating agents, introduces initial diversity.

Robust Chemical Transformations: The reactions used must be high-yielding and tolerant of a wide range of functional groups to accommodate the diverse building blocks.

A hypothetical DOS pathway for the synthesis of a library of this compound analogues is outlined below. The diversity in the final products arises from the variation in the starting phenol (R¹), the allylating agent (R²), and the final derivatization of the carboxylic acid (R³).

Hypothetical Synthetic Scheme:

O-Allylation of Substituted Phenols: A library of substituted phenols (Table 1) can be reacted with a variety of substituted allyl bromides in the presence of a base to yield a diverse set of allyl phenyl ethers.

Claisen Rearrangement: The allyl phenyl ethers undergo a thermal or Lewis acid-catalyzed Claisen rearrangement to afford ortho-allyl phenols. The substitution pattern on the allyl group can influence the complexity of the resulting product.

Oxidative Cyclization and Functional Group Manipulation: The ortho-allyl phenols can then be subjected to an oxidative cyclization, for instance, using an osmium tetroxide/sodium periodate (B1199274) system, to cleave the double bond and form an aldehyde. This aldehyde can then undergo an intramolecular cyclization to form the 2,3-dihydrobenzofuran ring. Subsequent oxidation of the group at the C2 position would yield the desired carboxylic acid.

Amide Coupling: The resulting this compound analogues can be further diversified by coupling with a library of amines to produce a wide range of amides (Table 2). acs.org

Interactive Data Tables

The following tables illustrate how diversity can be systematically introduced at different stages of the synthesis.

Table 1: Introduction of Diversity from Starting Phenols

This table showcases a selection of commercially available substituted phenols that can be used as starting materials to introduce diversity in the R¹ position of the 2,3-dihydrobenzofuran core.

Entry Phenol Derivative Resulting R¹ Substituent
1PhenolH
24-Methoxyphenol5-Methoxy
34-Chlorophenol5-Chloro
44-Nitrophenol5-Nitro
53-Methylphenol4-Methyl or 6-Methyl

Table 2: Introduction of Diversity through Amide Coupling

This table demonstrates the final stage of diversification, where the carboxylic acid group of the 2,3-dihydrobenzofuran core is coupled with various amines to generate a library of amides with diverse R³ groups. acs.org

Entry Amine Resulting R³ Substituent
1Benzylamine-NHCH₂Ph
2Morpholine-N(CH₂CH₂)₂O
3Aniline-NHPh
4N,N-Dimethylethylenediamine-NHCH₂CH₂N(CH₃)₂

Mechanistic Investigations of Chemical Transformations Involving the 2,3 Dihydrobenzofuran 2 Carboxylic Acid Scaffold

Reaction Mechanisms of the Carboxylic Acid Functional Group

The carboxylic acid moiety at the C2 position is a versatile functional group that can undergo a variety of transformations. Its reactivity is governed by the electrophilic nature of the carbonyl carbon and the acidity of the hydroxyl proton.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution (NAS) is a fundamental reaction class for carboxylic acids, though they are less reactive than their derivatives like acid chlorides or anhydrides. libretexts.org The direct reaction with nucleophiles is often unfavorable because the hydroxyl group is a poor leaving group. Furthermore, basic nucleophiles tend to deprotonate the carboxylic acid, forming a highly unreactive carboxylate anion. masterorganicchemistry.comlibretexts.org

Therefore, the reaction mechanism typically involves a two-step process:

Activation of the Carboxylic Acid: The hydroxyl group is converted into a better leaving group. A common laboratory method is the conversion to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The mechanism involves the initial formation of an acyl chlorosulfite intermediate, which is then attacked by a chloride ion in a subsequent nucleophilic acyl substitution step. libretexts.org

Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the leaving group, regenerating the carbonyl and yielding the final substitution product. masterorganicchemistry.comkhanacademy.org

This general pathway is applicable to 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, allowing for its conversion into a wide range of derivatives.

Esterification and Amidation Mechanisms

Esterification and amidation are specific and highly important examples of nucleophilic acyl substitution reactions of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold.

Esterification: The formation of esters from this compound can be achieved under acidic conditions (Fischer esterification) with an alcohol or by conversion to a more reactive acyl derivative followed by alcoholysis. The Fischer esterification mechanism involves protonation of the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol.

Amidation: The direct reaction of a carboxylic acid with an amine is generally difficult due to the acid-base reaction that forms an unreactive ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, coupling reagents are employed. Reagents like dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often in combination with additives like hydroxybenzotriazole (HOBt), are used. tdcommons.org

The mechanism with these coupling agents involves the activation of the carboxylic acid. For instance, DCC activates the carboxyl group by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, which proceeds via a tetrahedral intermediate to form the amide product, with dicyclohexylurea as a byproduct. libretexts.org This methodology has been applied to synthesize various benzofuran-2-carboxamide derivatives. nih.govstrath.ac.uknih.gov

A summary of common coupling agents used in the amidation of benzofuran-2-carboxylic acid derivatives is presented below.

Coupling AgentAdditiveAmine NucleophileProduct TypeRef.
HATUN,N-diisopropylethylamine8-aminoquinoline8-AQ Amide nih.gov
EDCHydroxybenzotriazole (HOBt)Methylamine hydrochlorideN-methylamide tdcommons.org
DCCNot specifiedVarious amines2° and 3° amides libretexts.org

This table is illustrative of general methods applied to this class of compounds.

Reduction Pathways of the Carboxylic Acid

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (2-methyl-2,3-dihydrobenzofuran-2-yl)methanol. This transformation requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), as the carboxyl group is one of the most difficult functional groups to reduce. libretexts.org

The reduction mechanism with LiAlH₄ is complex and proceeds through several steps:

Deprotonation: The acidic carboxylic proton is first removed by a hydride ion (H⁻), forming a lithium carboxylate salt and hydrogen gas.

Nucleophilic Acyl Substitution: A second hydride ion from the aluminum hydride species attacks the carbonyl carbon of the carboxylate. This step is effectively a nucleophilic acyl substitution where an O-Al bond makes the oxygen a good leaving group, resulting in an aldehyde intermediate.

Aldehyde Reduction: The aldehyde intermediate formed is more reactive than the starting carboxylic acid and is immediately reduced by another hydride equivalent. This nucleophilic addition to the aldehyde carbonyl, followed by protonation during aqueous workup, yields the primary alcohol. libretexts.org

Due to the high reactivity of the intermediate aldehyde, it is typically not isolated. libretexts.org

Ring-Opening Reactions of the Dihydrobenzofuran Core

The dihydrobenzofuran ring system, while generally stable, can undergo ring-opening reactions under specific conditions, particularly with the assistance of acid catalysts.

Lewis Acid-Initiated Ring Opening

Lewis acids can initiate the cleavage of the C-O bond within the dihydrofuran ring. The mechanism involves the coordination of the Lewis acid (e.g., BF₃·OEt₂, SnCl₂, TiCl₄) to the ethereal oxygen atom of the dihydrobenzofuran scaffold. mdpi.comnih.govmdpi.com This coordination polarizes the C-O bond, making the benzylic carbon (C2) more electrophilic and susceptible to cleavage or nucleophilic attack.

In studies on related 2,3-dihydrofuran acetals, Lewis acid catalysis promotes an intramolecular ring-opening benzannulation. mdpi.comnih.gov The proposed mechanism involves:

Lewis Acid Coordination & Acetal Hydrolysis: The Lewis acid facilitates the opening of the acetal.

Ring Opening: The dihydrofuran ring opens to form a key intermediate.

Intramolecular Attack: An intramolecular π-attack from an attached aromatic system (like an indole) onto an oxonium intermediate occurs.

Elimination: Subsequent elimination of an alcohol leads to the formation of a new annulated ring system. mdpi.com

The efficiency of such ring-opening reactions is highly dependent on the chosen Lewis acid and the substrate structure.

Table of Lewis Acids in Dihydrofuran Ring-Opening Reactions

Lewis AcidSubstrate TypeProduct TypeYield (%)Ref.
Sc(OTf)₃5-(indolyl)2,3-dihydrofuran acetal1-hydroxycarbazole-2-carboxylate90 mdpi.com
Bi(OTf)₃5-(indolyl)2,3-dihydrofuran acetal1-hydroxycarbazole-2-carboxylate85 mdpi.com
BF₃·OEt₂5-(indolyl)2,3-dihydrofuran acetal1-hydroxycarbazole-2-carboxylate76 mdpi.com
SnCl₂·2H₂O2-Allyloxyphenol2-(chalcogenomethyl)-2,3-dihydrobenzofuran95 mdpi.com

Data adapted from studies on related dihydrofuran systems to illustrate the role of Lewis acids.

For this compound, a similar Lewis acid-initiated activation could lead to ring-opening, potentially forming a stabilized carbocation at the benzylic position, which could then be trapped by intra- or intermolecular nucleophiles, leading to various substituted phenol (B47542) derivatives.

Nucleophilic Attack-Induced Ring Cleavage

The stability of the dihydrobenzofuran ring can be compromised by nucleophilic attack, leading to cleavage of the heterocyclic system. The presence of the carboxylic acid group at the 2-position can influence the regioselectivity and facility of this ring-opening. Mechanistically, the process is often initiated by the attack of a nucleophile on one of the electrophilic centers within the molecule.

In the context of 2,3-dihydrobenzofuran-7-carboxamide derivatives, ring-opening of an epoxide intermediate has been demonstrated. This occurs via nucleophilic attack of an amine, such as morpholine, on the electropositive methylene group of the epoxide ring. acs.org This reaction highlights how functionalization at other positions of the benzofuran (B130515) scaffold can lead to ring cleavage under specific conditions. While this example does not directly involve the carboxylic acid at the 2-position, it illustrates a relevant ring-opening mechanism for the broader class of dihydrobenzofurans.

Studies on the base-catalyzed ring fission of coumarins to form benzofuran-2-carboxylic acids provide further insight into ring-opening mechanisms. This Perkin rearrangement involves the nucleophilic addition of a hydroxide (B78521) anion to the carbonyl group, initiating ring cleavage. nih.gov Although this is a formation rather than a cleavage of the dihydrobenzofuran-2-carboxylic acid, the principles of nucleophilic attack leading to ring dynamics are analogous.

Ring Opening in Cascade Reactions

The 2,3-dihydrobenzofuran (B1216630) scaffold can participate in cascade reactions where a ring-opening event is a key step in the formation of more complex molecular architectures. These reactions are often catalyzed by Lewis acids and proceed through a series of interconnected steps.

An example of such a cascade is the Al(OTf)3-catalyzed intramolecular ring-opening benzannulation of 2,3-dihydrofuran O,O- and N,O-acetals. nih.govresearchgate.net This sequence involves the hydrolysis of the acetal to open the dihydrofuran ring, followed by an intramolecular Prins-type cyclization and subsequent aromatization. nih.govresearchgate.net This methodology demonstrates the utility of dihydrofuran ring-opening as a strategic tool in the synthesis of benzo-fused aromatic systems. nih.gov While the specific substrate is not this compound, the principle of a catalyzed ring-opening cascade is a significant transformation for this class of compounds.

Furthermore, light-driven protocols have been developed for the synthesis of 2,3-dihydrobenzofurans from 2-allylphenol derivatives. nih.govacs.org These cascade reactions are initiated by the photochemical activity of phenolate (B1203915) anions and can proceed rapidly to deliver densely functionalized products. nih.govacs.org The proposed mechanism involves a tandem atom transfer radical addition (ATRA) and an intramolecular nucleophilic substitution (S"N") process. nih.gov

Rearrangement Reactions

Rearrangement reactions represent a powerful class of transformations for modifying the 2,3-dihydrobenzofuran scaffold, often leading to significant structural reorganization and the formation of new carbocyclic or heterocyclic systems.

Claisen Rearrangement in Dihydrobenzofuran Formation

The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement, is a classic and powerful tool in organic synthesis for the formation of C-C bonds. wikipedia.org In the context of dihydrobenzofuran synthesis, this reaction is typically employed to construct the core heterocyclic ring system from appropriately substituted allyl phenyl ethers. A tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers can be catalyzed under hydrothermal conditions to produce dihydrobenzofurans. rsc.org

While the Claisen rearrangement is more commonly associated with the synthesis of the dihydrobenzofuran ring rather than a rearrangement of a pre-existing this compound, it is a critical reaction for accessing this scaffold. For instance, the synthesis of tetrasubstituted dihydrobenzofurans has been achieved using a Claisen rearrangement in a flow chemistry setup. acs.org

Friedel-Crafts Reaction Followed by Rearrangement

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, involves the alkylation or acylation of an aromatic ring. wikipedia.orglibretexts.org In the context of the 2,3-dihydrobenzofuran scaffold, intramolecular Friedel-Crafts reactions can be utilized to construct the heterocyclic ring. rsc.org

More complex transformations can occur when a Friedel-Crafts reaction is followed by a rearrangement. For example, the reaction of 2-hydroxybenzophenones with 1-(1-chloroalkyl)benzotriazoles leads to the formation of 2,3-dihydrobenzofuran-3-ols. Subsequent treatment with a Lewis acid like ZnBr2 can induce a rearrangement to afford 3-alkyl-3-aryl-2,3-dihydrobenzofuran-2-ones. arkat-usa.org This process involves a rearrangement of the substituents on the dihydrobenzofuran ring, showcasing how a reaction initiated at one position can lead to a skeletal reorganization.

C-H Bond Activation and Functionalization

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis due to its atom economy and efficiency. The 2,3-dihydrobenzofuran scaffold possesses several C-H bonds that can be targeted for functionalization.

Rhodium(III)-catalyzed C-H activation of N-phenoxyacetamides followed by carbooxygenation of 1,3-dienes has been shown to construct dihydrobenzofurans. organic-chemistry.org This redox-neutral [3 + 2] annulation demonstrates the utility of C-H activation in building the dihydrobenzofuran core. organic-chemistry.org

Furthermore, the enantioselective synthesis of 2,3-dihydrobenzofurans has been achieved through a sequence of two C-H functionalization reactions: a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. nih.gov This approach allows for the introduction of functionality and chirality at specific positions on the dihydrobenzofuran ring. Subsequent palladium-catalyzed intermolecular Heck-type sp2 C-H functionalization can be used to further diversify the structure. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 2,3 Dihydrobenzofuran 2 Carboxylic Acid and Its Derivatives

Detailed Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering deep insights into the molecular framework, stereochemistry, and conformational preferences of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives.

In derivatives of 2,3-dihydrobenzofuran (B1216630), the relative stereochemistry of substituents on the dihydrofuran ring can be effectively determined using ¹H NMR spectroscopy. For instance, in the synthesis of related 2,3-disubstituted 2,3-dihydrobenzofurans, the ratio of anti and syn diastereoisomers is often established by analyzing the chemical shifts of key protons. ias.ac.in The benzylic proton at the C3 position is particularly sensitive to the stereochemical environment.

In a study of methyl 2-methyl-2,3-dihydrobenzofuran-3-ol-2-carboxylates, the benzylic proton (H-3) of the anti isomer typically appears at a downfield chemical shift compared to the syn isomer. ias.ac.in This difference in chemical shift arises from the anisotropic effect of the substituents at the C2 position. By integrating the signals corresponding to the benzylic protons of each diastereomer, a precise diastereoisomeric ratio can be calculated. For example, specific derivatives have shown ratios where the anti isomer is significantly favored. ias.ac.in

Table 1: Representative ¹H NMR Chemical Shifts for Distinguishing Diastereomers in a Related Dihydrobenzofuran System

IsomerH-benzylic (δ ppm)
anti5.35
syn4.90
Data adapted from a study on related 2,3-disubstituted 2,3-dihydrobenzofurans. ias.ac.in

NMR spectroscopy is a powerful tool for analyzing the conformational behavior of molecules in solution. The preferred conformation of the dihydrofuran ring and the orientation of the carboxylic acid group can be inferred from coupling constants (³J values) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments. The magnitude of the coupling constant between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation.

For carboxylic acids, the chemical shift of the carboxyl carbon in ¹³C NMR can also serve as a probe for conformational features, particularly those involving intra- and intermolecular hydrogen bonding. nih.gov The extent of dimerization in solution, which significantly influences the conformation, can be studied by observing the concentration dependence of the acidic proton's chemical shift in ¹H NMR, which typically appears as a broad singlet near 12 δ. libretexts.org

Vibrational Spectroscopy (IR) for Functional Group Analysis Beyond Identification

Infrared (IR) spectroscopy provides valuable information beyond simple functional group identification by revealing details about the molecular environment, particularly hydrogen bonding. In this compound, the carboxylic acid moiety gives rise to highly characteristic and informative absorption bands.

Due to strong intermolecular hydrogen bonding, carboxylic acids typically exist as cyclic dimers in the solid state and in concentrated solutions. This dimerization has a profound effect on the IR spectrum. spectroscopyonline.com

O-H Stretching: Instead of a sharp peak, the O-H stretch of the carboxyl group appears as an exceptionally broad and strong absorption band, often spanning from 2500 to 3300 cm⁻¹. This broadening is a direct consequence of the strong hydrogen bonding within the dimer. libretexts.org

C=O Stretching: The carbonyl (C=O) stretching frequency is also sensitive to hydrogen bonding. In the dimeric form, the C=O absorption is typically observed in the range of 1710-1730 cm⁻¹, which is lower than the frequency for a free (monomeric) carboxylic acid (around 1760 cm⁻¹). libretexts.org

C-O Stretching and O-H Bending: The spectrum is further characterized by a C-O stretching vibration, coupled with O-H in-plane bending, which appears in the 1210-1320 cm⁻¹ region. Additionally, a broad absorption corresponding to the out-of-plane O-H bend is often visible around 900-960 cm⁻¹. spectroscopyonline.com

The presence of this combination of broad and shifted peaks provides definitive evidence for the hydrogen-bonded dimeric structure of the carboxylic acid functional group.

Table 2: Characteristic IR Absorption Bands for Dimeric Carboxylic Acids

Vibrational ModeTypical Wavenumber (cm⁻¹)Appearance
O-H Stretch2500–3300Very broad, strong
C=O Stretch1710–1730Strong, sharp
C-O Stretch1210–1320Medium
O-H Wag (Out-of-plane bend)900–960Broad, medium
Data is representative for hydrogen-bonded carboxylic acids. libretexts.orgspectroscopyonline.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass. For this compound, with a molecular formula of C₁₀H₁₀O₃, the theoretical exact mass can be calculated. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to yield an experimental mass that closely matches this calculated value, usually within a few parts per million (ppm), thereby confirming the molecular formula.

Table 3: Molecular Mass Data for C₁₀H₁₀O₃

ParameterValue
Molecular FormulaC₁₀H₁₀O₃
Average Molecular Weight178.18 g/mol
Theoretical Exact Mass ([M])178.06299 g/mol
Expected Ion ([M+H]⁺)179.07027 g/mol
Expected Ion ([M-H]⁻)177.05572 g/mol

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule and its packing arrangement in the crystal lattice. thieme-connect.de For this compound, a single-crystal X-ray diffraction analysis would confirm the connectivity and stereochemistry of the chiral center at the C2 position. The analysis would also detail the planarity of the benzofuran (B130515) ring system and the puckering of the dihydrofuran ring. A key feature that would be elucidated is the intermolecular hydrogen bonding pattern, confirming the expected formation of centrosymmetric dimers between the carboxylic acid groups of adjacent molecules.

When a chiral compound is resolved into its individual enantiomers and crystallized in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration (i.e., whether the chiral center is R or S). This is achieved by analyzing the effects of anomalous dispersion, where the scattering of X-rays by the atoms is slightly out of phase. thieme-connect.de The measurement of Friedel pairs—reflections that are equivalent in the absence of anomalous scattering—allows for the calculation of the Flack parameter. A Flack parameter value close to 0 indicates the correct absolute configuration has been assigned to the structural model, while a value close to 1 suggests the opposite enantiomer is present. thieme-connect.de This method provides the most reliable assignment of absolute stereochemistry for a chiral molecule.

Exploration of Biological Activities and Structure Activity Relationships Sar at a Mechanistic Level

In Vitro Studies on Molecular Targets and Pathways

Research into 2,3-dihydrobenzofuran (B1216630) derivatives has identified several key molecular targets and pathways through which these compounds exert their biological effects. These studies provide a foundational understanding of their structure-activity relationships at a cellular and molecular level. For instance, derivatives of the 2,3-dihydrobenzofuran scaffold have been shown to possess anti-inflammatory and potential anticancer properties by modulating specific biological pathways. nih.gov Furthermore, studies have demonstrated that N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid can inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a critical regulator of inflammatory responses. nih.govbohrium.com

The 2,3-dihydrobenzofuran core structure is a key pharmacophore that has been investigated for its ability to interact with and inhibit various enzymes involved in physiological and pathological processes.

While derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid have not been extensively reported as potent inhibitors of phosphodiesterase-5 (PDE-5), understanding the general mechanism of PDE-5 inhibition is crucial for evaluating the potential of novel scaffolds. PDE-5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). nih.gov The inhibition of PDE-5 prevents this degradation, leading to an accumulation of cGMP in the smooth muscle cells of the corpus cavernosum and pulmonary arteries. nih.gov This increase in cGMP activates a cascade of events that results in smooth muscle relaxation and vasodilation. nih.gov

At the molecular level, PDE-5 inhibitors are structurally similar to cGMP and act as competitive inhibitors. nih.gov They bind to the catalytic active site of the enzyme, preventing cGMP from accessing it. Key interactions for potent inhibition typically involve two elements: a hydrophobic interaction where part of the inhibitor stacks against a phenylalanine residue, and the formation of hydrogen bonds with an invariant glutamine residue within the active site. nih.gov The specificity of inhibitors for PDE-5 over other PDE isozymes is a critical factor in their therapeutic profile. nih.gov

Poly(ADP-ribose)polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand breaks (SSBs). nih.govfrontiersin.org Upon detecting DNA damage, PARP-1 binds to the DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate. unimore.itresearchgate.net This PARylation process recruits other DNA repair proteins to the site of damage. nih.govmdpi.com

PARP-1 inhibitors act through a dual mechanism. Firstly, they are competitive inhibitors that bind to the catalytic domain of PARP-1, competing with NAD+ and thereby preventing the synthesis of PAR chains. researchgate.netmdpi.com This enzymatic inhibition disrupts the repair of SSBs. Secondly, and more potently, PARP inhibitors "trap" the PARP-1 enzyme on the DNA at the site of the damage. frontiersin.org This PARP-DNA complex is a significant lesion that stalls and collapses replication forks during cell division, leading to the formation of more cytotoxic double-strand breaks (DSBs). nih.govfrontiersin.org In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death through a process known as synthetic lethality. nih.gov

Derivatives of the 2,3-dihydrobenzofuran scaffold have been evaluated as inhibitors of PARP-1. A 2-methyl analogue of a dihydrobenzofuran-7-carboxamide demonstrated notable inhibitory activity. The racemic mixture of this compound showed an IC50 value of 10.44 µM. When resolved into its individual enantiomers, both the (R)-(-) and (S)-(+) isomers exhibited comparable, and slightly improved, inhibitory potencies.

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that regulate genes involved in lipid and glucose metabolism. nih.govmdpi.com PPARα, in particular, is a key regulator of fatty acid catabolism and its activation leads to a reduction in circulating triglyceride levels. mdpi.com

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been identified as highly potent and subtype-selective agonists for PPARα. acs.orgnih.gov Structure-activity relationship (SAR) studies have highlighted several key structural features necessary for this activity. The carboxylic acid moiety is a critical component for agonism in most PPAR ligands. nih.gov It typically forms hydrogen bond interactions with key amino acid residues in the ligand-binding domain (LBD) of the receptor, such as Ser280, Tyr314, and His440, anchoring the molecule in the binding pocket. nih.gov The specific stereoisomerism of the compound can also be crucial for its potency. amazonaws.com The remainder of the molecule engages in hydrophobic interactions within the large, Y-shaped LBD, and these interactions contribute to both the potency and selectivity of the agonist. researchgate.net The development of these selective PPARα agonists has shown their potential in animal models for treating dyslipidemia. acs.orgnih.gov

5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in conditions like asthma. nih.gov The 2,3-dihydrobenzofuran scaffold has been identified as a template for developing inhibitors of 5-LOX. nih.gov

The mechanism of inhibition by many of these compounds is believed to involve their redox properties. nih.gov 5-LOX is a non-heme iron-containing enzyme, and its catalytic activity depends on the iron being in the ferric (Fe3+) state. Inhibitors with low oxidation potentials can reduce the active-site iron to the inactive ferrous (Fe2+) state, thereby halting enzyme activity. nih.gov SAR studies on various 5-LOX inhibitors have suggested that increased lipophilicity often correlates with enhanced inhibitory potency, likely by facilitating the compound's access to the enzyme's active site. thieme-connect.de A series of 5-keto-substituted 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans were found to be effective inhibitors of 5-LOX. nih.gov

Beyond direct enzyme inhibition, 2,3-dihydrobenzofuran-2-carboxylic acid derivatives have been shown to modulate key intracellular signaling pathways that are central to inflammation. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are critical regulators of gene expression for many pro-inflammatory mediators. mdpi.com

In vitro studies using lipopolysaccharide (LPS)-stimulated macrophage cells have shown that derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid can inhibit NF-κB transcriptional activity. nih.govresearchgate.net The mechanism involves preventing the activation of the NF-κB and MAPK signaling cascades. Specifically, these compounds have been observed to dose-dependently inhibit the phosphorylation of key signaling proteins, including IKKα/IKKβ, IκBα, and the p65 subunit of NF-κB. mdpi.com By preventing the degradation of IκBα, the p65 subunit is not translocated to the nucleus, and transcription of inflammatory genes is suppressed. Simultaneously, these compounds can inhibit the phosphorylation of the primary MAPK proteins: ERK, JNK, and p38. mdpi.com This dual inhibition of NF-κB and MAPK pathways leads to a significant downstream reduction in the production of pro-inflammatory factors such as nitric oxide (NO), TNF-α, and IL-6. mdpi.com

Receptor Agonism/Antagonism Mechanisms

A series of 2,3-dihydro-1-benzofuran derivatives have been designed and synthesized as potent and selective agonists for the Cannabinoid Receptor 2 (CB2). researchgate.net The CB2 receptor is primarily expressed in the immune system and is a promising therapeutic target for managing inflammation and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. researchgate.net

Due to the absence of a crystal structure for the active state of the CB2 receptor, computational ligand-steered modeling has been employed to predict the binding mode of these agonists. researchgate.net These modeling studies suggest that the benzofuran (B130515) scaffold can effectively mimic the scaffold of other known CB2 agonists. researchgate.net The analysis of enantiomers has shown that the (S)-enantiomer is the active form for the most selective compounds, highlighting the stereospecificity of the interaction with the receptor. nih.gov The most potent compounds from these series have demonstrated significant activity in models of neuropathic pain, which is consistent with CB2 receptor agonism. nih.gov

Table 2: CB2 Receptor Activity of 2,3-dihydro-1-benzofuran Derivatives
CompoundEnantiomerActivitySignificanceReference
MDA7 (compound 18)RacemicSelective CB2 agonistActive in neuropathic pain models nih.gov
MDA104 (compound 33)S-enantiomerActive enantiomerDemonstrates stereospecificity of binding nih.gov
MDA42 (compound 19)Not specifiedMost potent at CB2Shows high efficacy nih.gov
MDA39 (compound 30)Not specifiedMost potent at CB2Shows high efficacy nih.gov

Following a thorough review of the available scientific literature, no studies were identified that specifically investigate the activity of 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid or its direct derivatives as antagonists of the Dopamine D1 receptor. Research on D1 receptor antagonists has historically focused on other chemical scaffolds.

Novel classes of 2,3-dihydrobenzofuran-2-carboxamide derivatives have been synthesized and evaluated for their activity at opioid receptors. taylorandfrancis.com These compounds have been found to exhibit high and selective affinity for the kappa opioid receptor (KOR), acting as agonists. taylorandfrancis.com KOR agonists are of therapeutic interest for their potential as analgesics with a lower risk of addiction compared to mu-opioid receptor agonists. The constrained dihydrobenzofuran scaffold plays a crucial role in conferring this selectivity and potency.

Table 3: Kappa Opioid Receptor Affinity of 2,3-dihydrobenzofuran-2-carboxamide Derivatives
Compound ClassReceptor TargetActivity ProfileReference
2,3-dihydrobenzofuran-2-carboxamide derivativesKappa Opioid ReceptorHigh and selective affinity as agonists taylorandfrancis.com

Mechanistic Insights into Broader Biological Activities (In Vitro/Molecular Level)

Antimicrobial Activity Mechanisms

Benzofuran and its derivatives, including the 2,3-dihydrobenzofuran scaffold, are recognized for their broad-spectrum antimicrobial properties. nih.gov The mechanisms underlying these activities are multifaceted and depend on the specific structural features of the derivatives.

Structure-activity relationship studies have provided insights into the features that govern antimicrobial efficacy. For instance, the introduction of halogen substituents into the benzofuran ring has been shown to be a key determinant of activity against Gram-positive bacteria and fungi. nih.gov The balance between hydrophilicity and hydrophobicity is also a critical factor; for example, methylation of hydroxyl groups can reduce solubility and consequently diminish antimicrobial potency. nih.gov The antimicrobial mechanism may not be universal across all derivatives. For some, the activity is linked to the presence of pyrazoline and thiazole moieties appended to the benzofuran core. nih.gov

More specific mechanistic studies on certain benzofuran derivatives have begun to elucidate their molecular targets. Proteomic analysis of benzofuran derivatives containing disulfide moieties revealed that their antibacterial action involves multiple cellular pathways. nih.gov Furthermore, in-silico molecular docking studies have suggested that some benzofuran-triazine hybrids may exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in bacterial metabolism. nih.gov For certain antifungal derivatives, their mechanism is believed to involve enhanced penetration of the fungal cell membrane due to increased hydrophobicity. mdpi.com

Table 4: Structure-Activity Relationship for Antimicrobial Activity of Benzofuran Derivatives
Structural FeatureEffect on Antimicrobial ActivityReference
Halogen substituentsEnhances activity against Gram-positive bacteria and fungi nih.gov
Hydroxyl groups at C-3 and C-4Associated with good antibacterial activity nih.gov
Methylation of hydroxyl groupsDecreases antimicrobial ability due to reduced solubility nih.gov
Hydrophilic-hydrophobic balanceImportant determinant of biological activity mdpi.com

Antioxidant Mechanisms (e.g., Inhibition of Lipid Peroxidation)

The antioxidant properties of 2,3-dihydrobenzofuran derivatives are a subject of significant scientific interest. While direct studies on the antioxidant mechanisms of this compound are not extensively detailed in the available literature, research on structurally similar compounds provides valuable insights into its potential role in mitigating oxidative stress, particularly through the inhibition of lipid peroxidation.

Lipid peroxidation is a detrimental chain reaction initiated by free radicals that attack lipids, primarily polyunsaturated fatty acids in cell membranes, leading to cellular damage. Antioxidants can interfere with this process by scavenging free radicals or by converting them into less reactive species.

A study on a related water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid (BFA), demonstrated notable antioxidant activity. In rat liver mitochondria, BFA was found to increase the lag-time and reduce the extent of lipid peroxidation induced by ascorbate/Fe2+. The concentration required for 50% inhibition (IC50) was approximately 12 microM nih.gov. Furthermore, in rat liver microsomes, this compound inhibited both iron-dependent (NADPH/Fe2+/ADP induced) and iron-independent (cumene hydroperoxide induced) lipid peroxidation, with IC50 values of 25 and 30 microM, respectively nih.gov. The antioxidant efficiency of BFA was reported to be slightly higher than that of Trolox C, a well-known antioxidant standard nih.gov. These findings suggest that the 2,3-dihydrobenzofuran scaffold, which is present in this compound, is capable of effectively counteracting lipid peroxidation.

The proposed mechanism for such compounds involves the donation of a hydrogen atom from the antioxidant molecule to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation. The presence of the carboxylic acid group can influence the compound's solubility and localization within biological systems, which in turn affects its antioxidant efficacy at different cellular sites.

Anti-Inflammatory Mechanisms

The 2,3-dihydrobenzofuran framework is recognized for its potential in modulating inflammatory responses. While specific mechanistic studies on this compound are limited, research on related derivatives sheds light on the likely anti-inflammatory pathways. A key mechanism through which benzofuran and dihydrobenzofuran derivatives may exert their anti-inflammatory effects is through the inhibition of critical enzymes and signaling pathways involved in the inflammatory cascade.

One of the primary targets for many anti-inflammatory agents is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation. Studies on fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated their ability to suppress lipopolysaccharide (LPS)-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2) nih.govmdpi.com. This leads to a decrease in the secretion of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) nih.govmdpi.com.

Furthermore, the anti-inflammatory activity of these compounds extends to the modulation of pro-inflammatory cytokines. Certain fluorinated derivatives have been shown to reduce the secretion of interleukin-6 (IL-6) and Chemokine (C-C) Ligand 2 (CCL2) in LPS-treated macrophages nih.govmdpi.com. The IC50 values for these inhibitory effects were found to be in the low micromolar range, indicating significant potency nih.govmdpi.com.

Another important anti-inflammatory mechanism associated with the dihydrobenzofuran scaffold is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. A study on N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid revealed their ability to inhibit LPS-induced NF-κB transcriptional activity clockss.orgnih.gov. By inhibiting NF-κB, these compounds can effectively downregulate the production of a wide array of inflammatory mediators, thereby exerting a broad anti-inflammatory effect.

Anticancer Activity via Molecular Inhibition (e.g., against specific cancer cell lines in vitro, not clinical trials)

The 2,3-dihydrobenzofuran-2-carboxylic acid scaffold has been identified as a promising framework for the development of novel anticancer agents. In vitro studies on various derivatives have demonstrated significant cytotoxic activities against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of key molecular pathways that are crucial for cancer cell proliferation and survival.

One of the significant molecular targets for this class of compounds is the transcription factor NF-κB, which plays a pivotal role in cancer development and progression by regulating genes involved in inflammation, cell survival, and proliferation. A series of novel N-(substituted)phenylamide derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid exhibited potent cytotoxic activities at low micromolar concentrations against six human cancer cell lines: ACHN (renal), HCT15 (colon), MM231 (breast), NUGC-3 (gastric), NCI-H23 (lung), and PC-3 (prostate) clockss.orgnih.gov. These compounds were also found to inhibit LPS-induced NF-κB transcriptional activity, suggesting that their anticancer effects are, at least in part, mediated through the suppression of this critical signaling pathway clockss.orgnih.gov.

Further studies on amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid have also reported significant anticancer activity. For instance, one such derivative showed excellent activity against the A549 lung cancer cell line with an IC50 value of 0.858 μM, while another derivative was effective against the MCF7 breast cancer cell line with an IC50 value of 2.07 μM nih.gov. The mechanism of cytotoxicity for these compounds was linked to the induction of apoptosis nih.gov.

The table below summarizes the in vitro anticancer activity of some derivatives of 2,3-dihydrobenzofuran-2-carboxylic acid.

Derivative TypeCancer Cell LineCell Line OriginIC50 (μM)
Amide derivativeA549Lung Cancer0.858 nih.gov
Amide derivativeMCF7Breast Cancer2.07 nih.gov
N-(substituted)phenylamideACHNRenal CancerLow micromolar clockss.orgnih.gov
N-(substituted)phenylamideHCT15Colon CancerLow micromolar clockss.orgnih.gov
N-(substituted)phenylamideMM231Breast CancerLow micromolar clockss.orgnih.gov
N-(substituted)phenylamideNUGC-3Gastric CancerLow micromolar clockss.orgnih.gov
N-(substituted)phenylamideNCI-H23Lung CancerLow micromolar clockss.orgnih.gov
N-(substituted)phenylamidePC-3Prostate CancerLow micromolar clockss.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Interaction and Biological Activity

Influence of Substituent Effects on Molecular Recognition

The biological activity of 2,3-dihydrobenzofuran-2-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies have provided valuable insights into how these modifications affect molecular recognition and subsequent biological responses.

The substituent at the 2-position of the dihydrobenzofuran ring plays a crucial role in modulating activity. For instance, in a study investigating the osteoblast differentiation-promoting activity of benzofuran derivatives, it was observed that the introduction of a methyl group at the 2-position resulted in a compound with approximately two-fold weaker activity compared to the unsubstituted analog acs.org. This suggests that a bulkier group than hydrogen at this position might create steric hindrance, thereby interfering with the interaction with the target protein acs.org. Conversely, the introduction of a chloro group, which is of a similar size to a methyl group but is electron-withdrawing, enhanced the activity acs.org. This indicates that both steric and electronic factors of the substituent at the 2-position are critical for molecular recognition and biological function.

In the context of anticancer activity, the substitution on the N-phenyl ring of 2,3-dihydrobenzofuran-2-carboxamide derivatives has been shown to be a key determinant of potency. Studies have revealed that the presence of groups with a positive mesomeric effect (+M) and hydrophobic groups on the N-phenyl ring can potentiate both anticancer and NF-κB inhibitory activities clockss.orgnih.gov. This highlights the importance of the electronic and hydrophobic properties of the substituents in facilitating the interaction with the biological target.

Furthermore, the nature of the substituent on the benzofuran ring itself can have a profound impact. For example, the addition of halogen atoms such as bromine, chlorine, or fluorine to the benzofuran ring has been consistently shown to significantly increase anticancer activities nih.gov. This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a target molecule, thereby enhancing binding affinity nih.gov.

Role of Stereochemistry in Activity Modulation

The presence of a chiral center at the 2-position of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold means that the compound can exist as a pair of enantiomers. Stereochemistry plays a pivotal role in the biological activity of these compounds, as enantiomers can exhibit different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors.

A significant example of the role of stereochemistry is seen in the inhibition of poly(ADP-ribose)polymerase-1 (PARP-1) by 2-methyl-dihydrobenzofuran-7-carboxamide derivatives. A racemic mixture of a 2-methyl analogue (rac-13a) showed an IC50 value of 10.44 μM. Upon resolution into its individual enantiomers, the (R)-(-) and (S)-(+) isomers exhibited comparable but distinct IC50 values of 6.34 μM and 8.44 μM, respectively acs.org. This demonstrates that while both enantiomers are active, there is a modest degree of stereoselectivity in their interaction with the PARP-1 enzyme. In a related derivative with a 5-fluoro substitution (rac-13c), the difference in activity between the enantiomers was more pronounced. The (+)-13c enantiomer had an IC50 value of 3.62 μM, whereas the (−)-13c enantiomer was more potent with an IC50 value of 1.53 μM acs.org.

The importance of stereochemistry has also been highlighted in the context of vasorelaxant activity. The racemic form of 2-methyl-2,3-dihydrobenzofuran-7-carboxylic acid was resolved into its (S) and (R) enantiomers. Subsequent evaluation of their vasorelaxant potencies revealed that the (R) and (S) enantiomers had very similar but high potencies clockss.org. The absolute configuration of the (R)-enantiomer was confirmed by X-ray crystallography clockss.org.

These findings underscore the critical importance of considering stereochemistry in the design and development of drugs based on the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold. The differential activity of enantiomers can have significant implications for therapeutic efficacy and safety, making the synthesis and evaluation of enantiomerically pure compounds a crucial aspect of drug discovery.

Applications in Advanced Materials Science and Chemical Research

Utilization as Building Blocks in Complex Organic Synthesis

The 2,3-dihydrobenzofuran (B1216630) scaffold is a prominent structural framework found in a multitude of medicinally active compounds and biologically potent natural products. researchgate.net Consequently, molecules like 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid serve as valuable building blocks or synthons in the field of organic synthesis. researchgate.net The synthesis of derivatives often begins with simpler, commercially available precursors such as benzofuran-2-carboxylic acid, which can be modified through various chemical reactions. mdpi.com

The carboxylic acid functional group is a key handle for elaboration, allowing for the formation of esters, amides, and other derivatives. google.com For instance, the conversion of the carboxylic acid to an acid chloride or its activation with coupling agents enables the formation of amide bonds with a wide range of amines. mdpi.comacs.org Furthermore, the synthesis of the dihydrobenzofuran ring system itself often involves sophisticated catalytic processes, including palladium- and copper-based cross-coupling reactions, highlighting its importance in modern synthetic chemistry. nih.gov These synthetic routes provide access to a diverse library of compounds based on the central dihydrobenzofuran core. acs.org

Table 1: Examples of Synthetic Transformations Involving the Dihydrobenzofuran Carboxylic Acid Scaffold
Reaction TypeReagents/ConditionsProduct TypeReference
Amide CouplingAmine, TBTU, TriethylamineAmides acs.org
EsterificationAlcohol, Acid CatalystEsters google.com
HydrogenationH₂, 10% Pd/CSaturated Ring System chemicalbook.com
C–H ArylationAryl Halide, Pd Catalyst, 8-AQ AuxiliaryC3-Arylated Derivatives mdpi.com

The dihydrobenzofuran scaffold is not only a component of bioactive molecules but also serves as a foundational structure for the construction of more complex, multi-ring or polycyclic systems. researchgate.net Synthetic methodologies have been developed to use dihydrobenzofuran derivatives in annulation reactions, where an additional ring is fused onto the existing framework. An example includes the organocatalytic [4+1] annulation of related phenol (B47542) derivatives to construct the dihydrobenzofuran ring, which can then be further elaborated. researchgate.net This strategic use allows chemists to build intricate molecular architectures, demonstrating the role of the dihydrobenzofuran nucleus as an essential precursor in the synthesis of polycyclic compounds. researchgate.net

Integration into Coordination Polymers

Coordination polymers (CPs) are materials formed by the self-assembly of metal ions and organic ligands. mdpi.com The carboxylic acid group in this compound can be deprotonated to form a carboxylate anion. This carboxylate group can then coordinate to metal ions, acting as a linker or ligand. This functionality makes the compound a potential candidate for constructing coordination polymers. mdpi.com While specific CPs using this exact molecule are not extensively documented, the principle is well-established with other carboxylate-containing organic molecules. mdpi.comresearchgate.net The structure of the resulting polymer would depend on the coordination geometry of the metal ion and the binding mode of the carboxylate ligand, potentially leading to materials with interesting structural and physical properties. mdpi.com

Role in Catalysis

While this compound is not typically employed as a catalyst itself, its synthesis is intrinsically linked to the field of catalysis. The construction of the 2,3-dihydrobenzofuran ring system often requires the use of transition-metal catalysts. organic-chemistry.org Methodologies involving rhodium(III)-catalyzed C-H activation and palladium-catalyzed reactions are utilized to form the heterocyclic ring with high efficiency and selectivity. organic-chemistry.org For example, palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides is a powerful method for creating optically active 2,3-dihydrobenzofurans. organic-chemistry.org Therefore, the compound's role in catalysis is primarily that of a target molecule whose synthesis showcases the application and advancement of modern catalytic methods. nih.gov

Development of Chemical Probes for Biological Systems

Derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold are actively investigated in medicinal chemistry for the development of chemical probes and potential therapeutic agents. researchgate.net The core structure serves as a versatile scaffold that can be modified to interact with specific biological targets. For instance, derivatives of the parent 2,3-dihydro-1-benzofuran-2-carboxylic acid have been used as precursors for ligands targeting the cannabinoid 2 (CB2) receptor, which are of interest for treating neuroinflammation. Similarly, N-phenylamide derivatives of this scaffold have been synthesized and evaluated as inhibitors of the NF-κB transcription factor and as potential anticancer agents. researchgate.net These studies demonstrate that the dihydrobenzofuran framework is a privileged structure for designing molecules that can probe and modulate biological pathways. researchgate.net

Applications in Polymer Science

The incorporation of rigid cyclic structures into polymer backbones is a known strategy for modifying their physical properties, such as thermal stability. The carboxylic acid group of this compound provides a reactive site for polymerization, for example, through the formation of polyesters or polyamides. The rigid, bicyclic nature of the dihydrobenzofuran unit could potentially increase the glass transition temperature (Tg) of the resulting polymer, leading to materials with enhanced thermal resistance.

Furthermore, the benzofuran (B130515) moiety is known to possess specific optical properties, such as UV absorption and fluorescence. researchgate.net Integrating this chromophore into a polymer chain could lead to materials with tailored optical characteristics, suitable for applications like optical brighteners or specialized coatings. researchgate.net While specific polymers derived from this compound are not widely reported, the fundamental chemical properties of the molecule suggest its potential utility in creating advanced polymers with specific thermal and optical performance.

Table 2: Physicochemical Properties of this compound and Related Compounds
Compound NameMolecular FormulaMolecular Weight (g/mol)CAS Number
This compoundC₁₀H₁₀O₃178.1893885-44-0 appchemical.com
Benzofuran-2-carboxylic acidC₉H₆O₃162.14496-41-3 nist.gov
2,3-Dihydro-1-benzofuran-2-carboxylic acidC₉H₈O₃164.161914-60-9
2-Methyl-2,3-dihydrobenzofuranC₉H₁₀O134.171746-11-8 nist.govnist.gov

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic organic chemistry offers opportunities to develop more efficient, cost-effective, and environmentally benign methods for producing 2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid and its derivatives. Current research into the synthesis of the broader 2,3-dihydrobenzofuran (B1216630) class points toward several promising future directions. nih.govfrontiersin.org

Key areas for future synthetic research include:

Transition-Metal-Free Catalysis: Exploring synthetic pathways that avoid the use of expensive and potentially toxic heavy metals is a significant goal for green chemistry. frontiersin.org Methods like Brønsted or Lewis acid-mediated cyclizations, which have been successful for related structures, could be adapted. nih.gov

Photoredox and Electrocatalysis: Visible-light-mediated reactions and electrocatalysis represent cutting-edge, sustainable approaches to organic synthesis. nih.govmdpi.com These methods often proceed under mild conditions and can offer unique reactivity patterns, potentially leading to higher yields and novel derivatives.

Asymmetric Synthesis: Developing stereoselective syntheses is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Future work should focus on catalytic asymmetric methods to produce enantiopure (R)- or (S)-2-Methyl-2,3-dihydrobenzofuran-2-carboxylic acid, allowing for a more precise evaluation of its biological properties.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. nih.gov Applying this technology to key steps in the synthesis of the target compound could significantly enhance the efficiency of its production.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Catalysts/Mediators Key Advantages Research Focus for Target Compound
Metal-Free Annulation TfOH, Polyphosphoric Acid (PPA) Avoids transition metals, lower cost, reduced toxicity. nih.gov Optimization of acid-catalyzed intramolecular cyclization of appropriate phenol (B47542) precursors.
Visible-Light Photocatalysis Iron-based photocatalysts, Organic Dyes Sustainable (uses light energy), mild reaction conditions, high functional group tolerance. mdpi.comresearchgate.net Development of a decarboxylative cyclization or radical-mediated pathway.
Asymmetric Catalysis Chiral Ligands with Transition Metals, Organocatalysts Access to single enantiomers for specific biological targeting. rsc.org Design of a stereoselective domino annulation reaction.
Microwave-Assisted Perkin Rearrangement NaOH / Ethanol Extremely rapid reaction times, high yields. nih.gov Adaptation from 3-halocoumarin precursors for rapid scaffold construction.

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics and mechanisms is required. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of chemical reactions can provide invaluable insights, moving beyond traditional offline analysis like chromatography and standard NMR. researchgate.net

Future research should integrate process analytical technology (PAT) to monitor the synthesis of this compound. Fiber-optic probes can be inserted directly into the reaction vessel to track the consumption of reactants and the formation of products and intermediates in real time. researchgate.net Direct laser desorption/ionization mass spectrometry is another powerful tool for detecting short-lived reaction intermediates that are often missed by conventional methods. nih.gov

Table 2: Potential Spectroscopic Probes for In-Situ Reaction Analysis

Technique Type of Information Provided Potential Application in Synthesis
Near-Infrared (NIR) Spectroscopy Changes in concentrations of major organic functional groups (C-H, O-H, N-H). researchgate.net Monitoring the conversion of starting materials and buildup of the dihydrobenzofuran product.
Raman Spectroscopy Vibrational modes of molecules, sensitive to changes in the carbon skeleton and functional groups. Tracking the formation of the heterocyclic ring and identifying key intermediates.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Real-time changes in infrared-active functional groups. Determining reaction endpoints with high precision and studying reaction kinetics.
Real-Time Mass Spectrometry Detection and structural characterization of transient reaction intermediates and products. nih.gov Elucidating complex reaction mechanisms and identifying potential side-products.

Integration of Machine Learning in Compound Design and Activity Prediction

Computational methods are revolutionizing drug discovery and materials science. Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design-synthesize-test cycle. nih.govnih.gov

For this compound, ML models can be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR): By training models on existing data for related benzofuran (B130515) compounds, QSAR algorithms can predict the biological activity of novel, hypothetical derivatives. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest predicted potency.

ADME/Tox Prediction: ML models can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

De Novo Design: Generative ML models can design entirely new molecules based on the this compound scaffold, optimized for predicted activity against a specific biological target and for drug-like properties.

The integration of physics-based molecular modeling with data-driven ML approaches can provide a comprehensive understanding of how structural modifications will affect biological activity. nih.gov

Exploration of New Mechanistic Biological Targets (In Vitro)

While derivatives of the 2,3-dihydrobenzofuran-2-carboxylic acid scaffold have been investigated as PPARα agonists and NF-κB inhibitors, the full biological potential of this chemical class is likely much broader. nih.govnih.gov Future in vitro studies should aim to identify and validate novel molecular targets.

A systematic approach to target discovery could involve:

Phenotypic Screening: Testing the compound against a panel of human cancer cell lines to identify patterns of cytotoxicity that may point toward a specific mechanism of action. nih.govresearchgate.net

Enzyme Inhibition Assays: Screening against broad panels of enzymes, such as kinases, phosphatases, and proteases, could uncover unexpected inhibitory activities. For example, the related benzofuran-2-carboxylic acid scaffold has been identified as an inhibitor of lymphoid tyrosine phosphatase (LYP), a target for cancer immunotherapy. nih.gov

Receptor Binding Assays: Evaluating the compound's ability to bind to various nuclear receptors or G-protein coupled receptors (GPCRs) beyond the PPAR family.

The identification of a novel, high-affinity biological target would open up entirely new therapeutic avenues for derivatives of this compound.

Design of Next-Generation Chemical Probes and Research Tools

Once a specific biological target is validated, derivatives of this compound can be rationally designed to serve as chemical probes. These specialized tools are essential for studying complex biological systems. rsc.org

Future design strategies could include:

Affinity Probes: Incorporating a reactive group or a photoaffinity label into the molecule to enable covalent binding to its target protein. This allows for the identification and isolation of the target protein from complex biological mixtures.

Fluorescent Probes: Attaching a fluorophore to the scaffold would allow for visualization of the compound's distribution within cells and tissues using advanced microscopy techniques.

Biotinylated Probes: Adding a biotin (B1667282) tag would facilitate the pulldown and enrichment of the target protein for subsequent identification by mass spectrometry.

Developing such probes would transform this compound from a potential therapeutic agent into a valuable research tool for cell biology and chemical biology. rsc.org

Expansion of Material Science Applications (non-biomedical)

The research focus for the 2,3-dihydrobenzofuran scaffold has been overwhelmingly directed toward biological and medicinal applications. A significant unexplored avenue is the potential use of this compound and its derivatives in material science. The rigid, heterocyclic structure and the presence of functional handles (the carboxylic acid) make it an intriguing building block for novel materials.

Potential areas of exploration include:

Polymer Chemistry: The compound could be used as a specialty monomer. The carboxylic acid group can be converted into an ester or amide to facilitate polymerization, potentially creating polymers with unique thermal, mechanical, or optical properties.

Organic Electronics: The electron-rich benzofuran ring system is a common feature in organic semiconductors. Derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylic acid group is an excellent ligand for coordinating with metal ions. This could enable the synthesis of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.

Q & A

Q. What are the established synthetic routes for 2-methyl-2,3-dihydrobenzofuran-2-carboxylic acid, and how can purity be optimized?

The compound is synthesized via stereoselective acylation or cyclization of benzofuran precursors. A common approach involves enzymatic catalysis (e.g., Pseudomonas cepacia lipase) to achieve enantioselectivity in dihydrobenzofuran intermediates . Purification typically employs column chromatography with silica gel, followed by recrystallization. Purity (>95%) is confirmed via HPLC or LC-MS, with spectral matching to reference data (e.g., m/z 180.16 [M+H]⁺) .

Q. How is this compound characterized structurally and functionally?

Key characterization methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm ring substitution patterns and carboxylic acid functionality. For example, a singlet at δ ~3.2 ppm corresponds to the methyl group adjacent to the dihydrofuran ring .
  • LC-MS : High-resolution mass spectrometry (HRMS) using Q Exactive Orbitrap instruments verifies molecular weight (e.g., C9_9H8_8O3_3, exact mass 164.0473) .
  • UV/Vis : Absorbance at 280 nm monitors stability and degradation products .

Q. What biological targets are associated with this compound in preclinical studies?

The compound acts as a constrained analogue of fibric acid, showing activity as a PPARα agonist (EC50_{50} in nanomolar range) . Derivatives also inhibit NF-κB, a key regulator of inflammation and cancer progression, with IC50_{50} values <10 μM in HeLa cells .

Advanced Research Questions

Q. How can structural modifications enhance PPARα agonism or NF-κB inhibition?

Structure-activity relationship (SAR) studies reveal:

  • Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO2_2) at the 5-position of the benzofuran ring increase PPARα binding affinity by 3–5-fold .
  • Amide derivatives : N-(substituted phenyl)amide side chains improve NF-κB inhibition by modulating hydrophobic interactions with the IκB kinase complex .
  • Chirality : The (R)-enantiomer exhibits superior activity compared to (S)-forms due to better receptor fit .

Q. What analytical challenges arise in quantifying metabolic shunt products during biosynthesis studies?

LC-MS analysis of fungal cultures (e.g., Aspergillus floccosus) revealed shunt products like (2Z,4E)-2-methyl-2,4-hexadienedioic acid, a detoxification byproduct. Key challenges include:

  • Isotopic labeling : 13^{13}C-labeled precursors show 76% incorporation in shunt products, requiring careful correction for natural isotope abundance .
  • Co-elution issues : Shunt products often overlap with patulin or terreic acid peaks, necessitating tandem MS (MS/MS) for differentiation .

Q. How do compartmentalized biosynthesis pathways influence the compound’s metabolic fate?

Compartmentalization (e.g., cytoplasmic vs. vesicular synthesis) explains the coexistence of cytotoxic patulin and detoxified shunt products. For example, (2Z,4E)-2-methyl-2,4-hexadienedioic acid accumulates in the cytoplasm at 10–20% of patulin levels, suggesting spatial segregation of biosynthetic enzymes .

Q. What contradictions exist in reported bioactivity data, and how can they be resolved?

Discrepancies in PPARα activation thresholds (nanomolar vs. micromolar EC50_{50}) arise from assay variability (e.g., luciferase reporter vs. direct binding). Standardization using isothermal titration calorimetry (ITC) and co-crystallization studies is recommended .

Methodological Guidance

Designing a stable isotope-assisted biosynthesis study :

  • Labeling protocol : Feed 13^{13}C7_7-glucose to fungal cultures for 3 days.
  • Extraction : Use ethyl acetate for non-polar metabolites, followed by SPE cleanup.
  • Data analysis : Calculate labeling efficiency via isotopic peak ratios in HRMS spectra .

Optimizing anticancer activity in derivatives :

  • Library design : Synthesize 10–20 analogues with varied substituents (e.g., halogens, alkyl chains).
  • Screening : Test NF-κB inhibition using a reporter gene assay (e.g., luciferase in HEK293 cells).
  • Lead optimization : Select compounds with IC50_{50} <1 μM for pharmacokinetic profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.